

Spectral data for (R)-2-Bromooctane (NMR, IR, MS)

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Compound of Interest

Compound Name: (R)-2-Bromooctane

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A comprehensive analysis of the spectral data for **(R)-2-Bromooctane** is crucial for its identification, characterization, and application in various scientific fields, including chemical research and drug development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectral Data Summary

The following tables summarize the key quantitative data from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of 2-Bromooctane. It is important to note that the provided NMR and MS data are for the racemic mixture of 2-bromooctane, as stereoisomer-specific data for the (R)-enantiomer is not readily available. The chirality of the molecule does not significantly affect the chemical shifts in standard NMR or the fragmentation pattern in mass spectrometry under normal conditions.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data for 2-Bromooctane[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.12	Sextet	1H	H-2 (CH-Br)
~1.85	Multiplet	2H	H-3 (CH ₂)
~1.71	Doublet	3H	H-1 (CH ₃)
1.25 - 1.45	Multiplet	8H	H-4, H-5, H-6, H-7 (CH ₂)
~0.89	Triplet	3H	H-8 (CH ₃)

Note: The spectrum was likely recorded in CDCl₃. The chemical shifts are referenced to TMS at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹³C NMR data for 2-bromooctane is not readily available in the searched literature, the following table provides predicted chemical shifts based on the analysis of similar structures, such as 2-bromobutane.[2] These values serve as a reliable estimation for the carbon environments in 2-bromooctane.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromooctane

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~55	C-2 (CH-Br)
~40	C-3
~32	C-6
~29	C-5
~27	C-4
~25	C-1
~23	C-7
~14	C-8

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Bromooctane

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
2958, 2927, 2857	Strong	C-H Stretch	Alkane (CH_3 , CH_2)
1465, 1378	Medium	C-H Bend	Alkane (CH_3 , CH_2)
644	Strong	C-Br Stretch	Alkyl Bromide

Note: The data corresponds to the gas-phase spectrum of 2-bromooctane.

Mass Spectrometry (MS)

The mass spectrum of 2-bromooctane is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (^{79}Br and ^{81}Br).

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 2-Bromooctane [1]

m/z	Relative Intensity (%)	Proposed Fragment
192/194	~1	[M] ⁺ (Molecular Ion)
113	~30	[C ₈ H ₁₇] ⁺ (Loss of Br)
71	~82	[C ₅ H ₁₁] ⁺
57	100	[C ₄ H ₉] ⁺ (Base Peak)
43	~63	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of 2-bromooctane (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- ¹H NMR Acquisition:
 - The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - A standard single-pulse experiment is used.
 - Typical acquisition parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - The spectrum is acquired on the same spectrometer.

- A proton-decoupled pulse program is typically used to simplify the spectrum to single peaks for each unique carbon.
- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required. The spectral width is typically 0 to 220 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS). For ^1H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 2-bromooctane, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - A Fourier Transform Infrared (FTIR) spectrometer is used.
 - A background spectrum of the clean, empty salt plates is recorded first.
 - The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded.
 - The instrument measures the interference pattern of the infrared beam after it passes through the sample.
- Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or

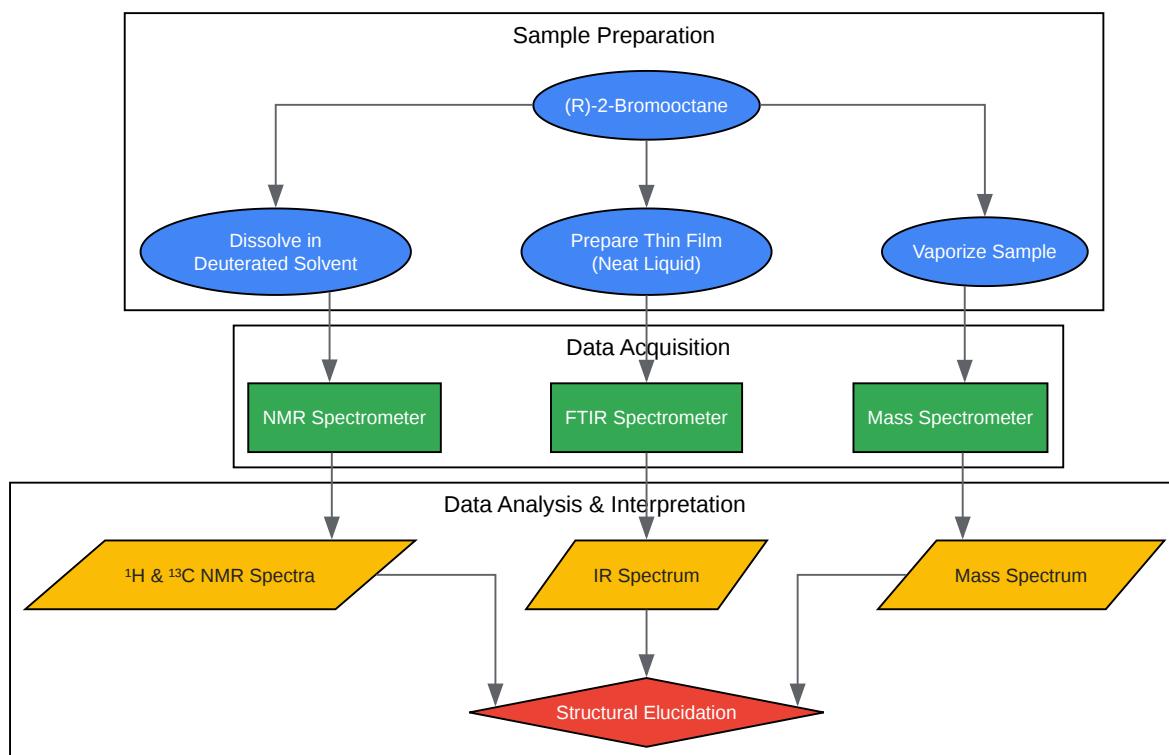
through a direct insertion probe which is heated to vaporize the sample.

- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This process removes an electron from the molecule, creating a positively charged molecular ion (M^+) and causing fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value. The resulting data is displayed as a mass spectrum, which is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(R)-2-Bromoocetane**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)Caption: Workflow for Spectroscopic Analysis of **(R)-2-Bromoocetane**.**Need Custom Synthesis?**

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References

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